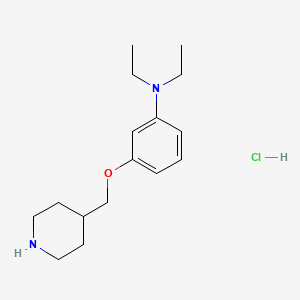

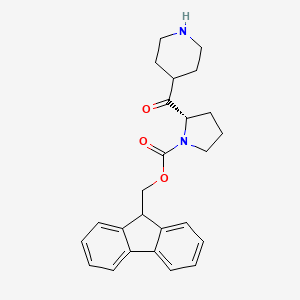

![molecular formula C13H16BrN B1466378 2-(4-Bromofenil)espiro[3.3]heptan-2-amina CAS No. 1490247-80-7](/img/structure/B1466378.png)

2-(4-Bromofenil)espiro[3.3]heptan-2-amina

Descripción general

Descripción

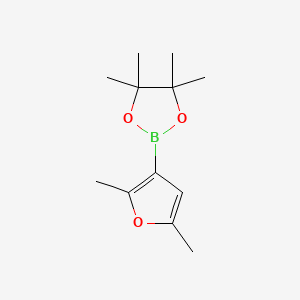

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine is a novel spiropiperidine compound that has garnered significant attention in recent years due to its promising biological properties. This compound features a unique spirocyclic structure, which consists of a spiro[3.3]heptane core attached to a 4-bromophenyl group and an amine group. The spirocyclic framework imparts distinct physicochemical properties, making it a potential candidate for various applications in research and industry.

Aplicaciones Científicas De Investigación

Química medicinal

En química medicinal, este compuesto se explora por su potencial como bloque de construcción en el diseño de fármacos. Su singular estructura espirocíclica podría utilizarse para crear nuevos farmacóforos. La presencia del grupo bromofenilo permite una mayor funcionalización mediante reacciones de acoplamiento cruzado, que pueden conducir al desarrollo de nuevos agentes terapéuticos con propiedades optimizadas, como una mayor potencia, selectividad o estabilidad metabólica .

Ciencia de los materiales

“2-(4-Bromofenil)espiro[3.3]heptan-2-amina” puede encontrar aplicaciones en la ciencia de los materiales, particularmente en la síntesis de semiconductores orgánicos. La configuración espiro puede impartir rigidez a la estructura molecular, lo que potencialmente mejora las propiedades de transporte de carga en los materiales semiconductores. Esto puede ser beneficioso para el desarrollo de diodos orgánicos emisores de luz (OLED) o células fotovoltaicas orgánicas (OPV) .

Ciencia ambiental

En ciencia ambiental, los derivados del compuesto podrían investigarse por su capacidad de unirse a contaminantes o metales pesados, ayudando en los esfuerzos de limpieza ambiental. La amina espirocíclica podría actuar como un agente quelante, formando complejos con contaminantes y facilitando su eliminación del agua o el suelo .

Química analítica

Este compuesto se puede utilizar como estándar o referencia en química analítica para calibrar instrumentos o desarrollar nuevos métodos analíticos. Su estructura bien definida y la presencia de un átomo de bromo lo hacen adecuado para técnicas como la espectrometría de masas o la espectroscopia de resonancia magnética nuclear (RMN), donde sus señales distintas pueden ayudar en la identificación y cuantificación de compuestos similares .

Farmacología

Farmacológicamente, “this compound” podría estudiarse por su bioactividad. Podría servir como un compuesto líder en el descubrimiento de nuevos fármacos, con el potencial de modificación para apuntar a receptores o enzimas específicos dentro de los sistemas biológicos. Su papel en la modulación de las vías biológicas podría ser objeto de una amplia investigación .

Bioquímica

En bioquímica, el compuesto podría utilizarse para estudiar las interacciones proteína-ligando. La estructura espirocíclica podría ofrecer capacidades de unión únicas a diversas enzimas o receptores, proporcionando información sobre la cinética enzimática o las vías de señalización de los receptores. También podría etiquetarse con grupos fluorescentes para servir como una sonda en aplicaciones de bioimagen .

Química sintética

La estructura del compuesto proporciona un marco versátil para que los químicos sintéticos desarrollen nuevas estrategias y metodologías sintéticas. Por ejemplo, el grupo bromofenilo podría utilizarse en reacciones de acoplamiento catalizadas por paladio para sintetizar una amplia gama de moléculas biológicamente activas .

Neurofarmacología

Dada su similitud estructural con compuestos psicoactivos conocidos, “this compound” podría investigarse por sus efectos sobre el sistema nervioso central. La investigación en esta área podría conducir al desarrollo de nuevos tratamientos para trastornos neurológicos o proporcionar una mejor comprensión de los sistemas de neurotransmisores .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine typically involves the formation of the spirocyclic core followed by the introduction of the 4-bromophenyl group and the amine functionality. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent bromination and amination steps are carried out to introduce the 4-bromophenyl and amine groups, respectively .

Propiedades

IUPAC Name |

2-(4-bromophenyl)spiro[3.3]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSNCEIELJNIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

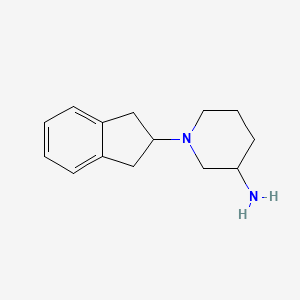

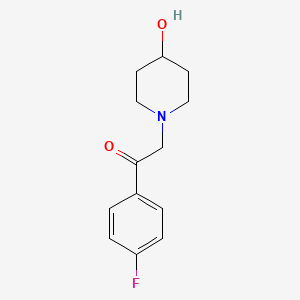

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)

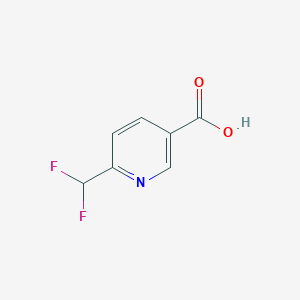

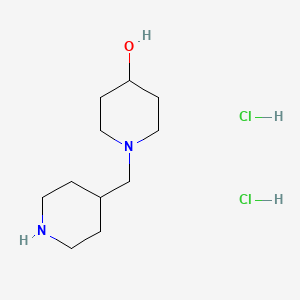

![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)

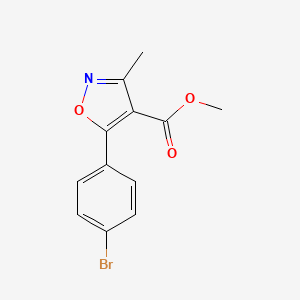

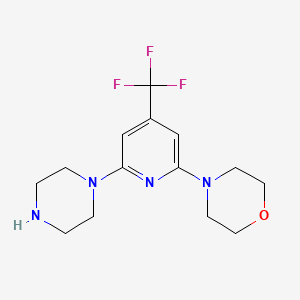

![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)

![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)